4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Description
CAS Number: 1156407-08-7 Molecular Formula: C₁₀H₂₀N₂O₂S Molecular Weight: 232.34 g/mol Purity: ≥95% (discontinued in some suppliers) This compound features a tetrahydrothiopyran 1,1-dioxide core substituted with a 4-aminopiperidine group.
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFEECPMXQTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aminopiperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to participate in nucleophilic substitutions and other reaction types.
Biology
- Antimicrobial Activity : Studies have indicated that 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide exhibits antimicrobial properties against various pathogens. Its mechanism involves disruption of microbial cell functions.
- Antiplasmodial Activity : Research has shown that this compound inhibits lactate dehydrogenase activity in Plasmodium falciparum, suggesting potential as an antimalarial agent.
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's interaction with specific molecular targets may lead to the development of new treatment strategies.
Antiplasmodial Activity
In a study assessing its effects on Plasmodium falciparum, the compound demonstrated significant inhibition of lactate dehydrogenase activity in infected erythrocytes, indicating its potential as an antimalarial agent.
Cytotoxicity Assessment
Cytotoxic effects were evaluated using human monocyte cell lines (U-937). The MTT assay revealed that exposure to varying concentrations resulted in a dose-dependent decrease in cell viability .
Mechanism of Action
The mechanism of action of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amine Substituents
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
CAS: 210240-20-3 Formula: C₅H₁₁NO₂S Molecular Weight: 149.21 g/mol Key Differences:
- Lacks the piperidine ring, reducing steric bulk and molecular weight.
- Simpler structure with a primary amine directly attached to the thiopyran ring.
Applications : Used in metal-free C–C bond formation reactions (e.g., with Cs₂CO₃ in catalytic protocols) .
Availability : Hydrochloride salt (CAS 116529-31-8) is more stable and commonly supplied .
4-(1,4-Diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
CAS : 1306179-38-3
Formula : C₁₀H₂₀N₂O₂S
Molecular Weight : 232.34 g/mol
Key Differences :
- Replaces piperidine with a seven-membered diazepane ring, altering ring strain and basicity.
- Similar molecular weight but distinct hydrogen-bonding capabilities due to additional NH group.
Derivatives with Functional Group Variations
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride
CAS: 116529-31-8 Formula: C₅H₁₁NO₂S·HCl Molecular Weight: 185.67 g/mol Key Differences:
- Protonated amine enhances solubility in polar solvents.
- Lower molecular weight compared to the piperidine analogue.
Applications : Intermediate in synthesis of phosphine-containing compounds for catalysis .
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
CAS : 64096-87-3
Formula : C₆H₁₀O₄S
Molecular Weight : 178.20 g/mol
Key Differences :
- Carboxylic acid substituent introduces acidity (pKa ~4-5), unlike the basic amine group.
- Potential for esterification or amidation to modify reactivity .
Comparative Data Table
Key Findings from Research
- Reactivity : The piperidine-substituted compound’s secondary amine likely offers stronger basicity (pKa ~9-10) compared to primary amines (pKa ~10.5) in simpler analogues, influencing its role in acid-base catalysis .
- Solubility : Hydrochloride salts (e.g., CAS 116529-31-8) exhibit enhanced aqueous solubility, critical for reactions in polar solvents .
- Synthetic Utility: Compounds like 4-aminotetrahydro-2H-thiopyran 1,1-dioxide are pivotal in metal-free catalysis, as demonstrated in phosphine-ligand synthesis .
Biological Activity
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrahydrothiopyran ring and an aminopiperidine moiety. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2S |
| Molecular Weight | 232.35 g/mol |
| Canonical SMILES | C1CN(CCC1N)C2CCS(=O)(=O)CC2 |
| CAS Number | 1156407-08-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aminopiperidine moiety has been shown to modulate the activity of certain receptors and enzymes, influencing several cellular processes. Notably, it may act as an allosteric modulator, affecting the binding and activity of enzymes involved in critical metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and certain fungi, suggesting potential applications in treating infections.
Antiviral Activity
Preliminary studies suggest that the compound may also possess antiviral properties. It has been evaluated for its efficacy against viruses responsible for tropical diseases, showing promise in disrupting viral replication mechanisms.
Antiparasitic Effects
Significant findings have emerged regarding the antiparasitic properties of this compound. In studies involving Leishmania and Plasmodium species, the compound demonstrated cytotoxicity at low micromolar concentrations (EC50 < 10 µM). The mechanism involves the induction of oxidative stress in parasites, leading to cell death due to mitochondrial dysfunction and disruption of redox homeostasis .
Case Studies
- Antiplasmodial Activity : In a study assessing its effects on Plasmodium falciparum, the compound was shown to inhibit lactate dehydrogenase activity in infected erythrocytes, indicating potential as an antimalarial agent .
- Cytotoxicity Assessment : Cytotoxic effects were evaluated using human monocyte cell lines (U-937). The MTT assay revealed that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological profile of this compound:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran | Lacks the 1,1-dioxide functionality | Limited antimicrobial properties |
| 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1-oxide | Contains only one oxygen atom in sulfone group | Reduced efficacy against parasites |
| This compound dihydrochloride | Salt form with enhanced solubility | Similar activity but altered pharmacokinetics |
Q & A
Basic: What are the common synthetic strategies for preparing 4-(4-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide?
The synthesis typically involves multi-step reactions starting from tetrahydrothiopyran derivatives. A key step is the introduction of the aminopiperidine moiety via nucleophilic substitution or coupling reactions. For example, tetrahydro-2H-thiopyran 1,1-dioxide scaffolds can be synthesized via [1+1+1+1+1+1] annulation using rongalite as a C-S synthon, which acts as a sulfone donor and triple C1 unit . Electrochemical methods in flow reactors have also been employed to optimize reaction efficiency, achieving yields up to 84% under controlled voltage and time conditions (4.0 V, 10 min) . Post-synthetic modifications, such as amine coupling, require protection-deprotection strategies to maintain regioselectivity.
Basic: How is structural characterization of this compound performed, and what spectroscopic markers are critical?
Characterization relies on ¹H/¹³C NMR and mass spectrometry . Key NMR features include:
- Sulfone groups : Downfield shifts at δ 2.88–3.03 ppm (¹H) and δ 52.2 ppm (¹³C) for thiopyran ring protons adjacent to sulfone groups .
- Aminopiperidine moiety : Resonances near δ 1.5–2.1 ppm (piperidine CH₂) and δ 3.0–3.5 ppm (N–CH₂) .
Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, with calculated exact mass for C₁₀H₁₉N₂O₂S₂: 279.09 g/mol. Purity is validated via HPLC (>95%) using a C18 column and acetonitrile/water gradient.
Advanced: How can researchers troubleshoot low yields in the final coupling step of the aminopiperidine group?
Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or base additives (e.g., K₂CO₃) improve coupling efficiency .
- Temperature control : Reactions performed at 60–80°C balance reactivity and decomposition .
If side products dominate, TLC monitoring and column chromatography (silica gel, ethyl acetate/hexane) are recommended for intermediate purification.
Advanced: What strategies are used to assess the biological activity of this compound in drug discovery?
- Target identification : Computational docking (e.g., AutoDock Vina) predicts binding affinity to receptors like GPCRs or kinases, leveraging the aminopiperidine group’s basicity for hydrogen bonding .
- In vitro assays :
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation via LC-MS .
Advanced: How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps for resolution:
Repeat synthesis and purification : Ensure intermediates are >95% pure via HPLC .
Variable temperature NMR : Detect dynamic processes (e.g., ring-flipping) by acquiring spectra at 25°C and 60°C .
Comparative analysis : Cross-reference with published data for analogous compounds. For example, sulfone-containing thiopyrans exhibit consistent ¹³C shifts near δ 52 ppm .
X-ray crystallography : Definitive confirmation via single-crystal diffraction resolves ambiguous proton assignments .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in airtight vials under nitrogen to prevent oxidation.
- Long-term : Lyophilize and keep at –80°C in amber glass to avoid light-induced degradation.
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to minimize hydrolysis of the sulfone group .
Advanced: How can researchers optimize reaction scalability while maintaining enantiomeric purity?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in annulation steps .
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during aminopiperidine coupling .
- In-line monitoring : PAT tools (e.g., ReactIR) track reaction progress and enantiomeric excess in real time .
Advanced: What computational methods predict the compound’s physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
